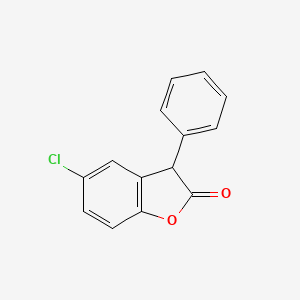

5-chloro-3-phenyl-1-benzofuran-2(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-phenyl-3H-1-benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO2/c15-10-6-7-12-11(8-10)13(14(16)17-12)9-4-2-1-3-5-9/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMLLCCRVLWNIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386925 | |

| Record name | 2(3H)-Benzofuranone, 5-chloro-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27904-66-1 | |

| Record name | 2(3H)-Benzofuranone, 5-chloro-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms Pertaining to 5 Chloro 3 Phenyl 1 Benzofuran 2 3h One Synthesis and Reactivity

Mechanistic Pathways of Key Cyclization and Ring-Closing Reactions

The formation of the 3-arylbenzofuranone core, as seen in 5-chloro-3-phenyl-1-benzofuran-2(3H)-one, is accomplished through several sophisticated mechanistic pathways. These reactions construct the fused ring system via intramolecular cyclization, often involving a key C-O or C-C bond formation.

A prevalent method involves the acid-catalyzed condensation of a substituted phenol with a mandelic acid derivative. For instance, the reaction of a 4-chlorophenol equivalent with mandelic acid in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) proceeds via an electrophilic aromatic substitution mechanism. The mandelic acid is activated by the Lewis acid, generating a carbocationic intermediate which then attacks the electron-rich phenol ring, preferentially at the ortho position to the hydroxyl group. This is followed by an intramolecular esterification (lactonization) to close the five-membered ring and form the benzofuranone structure. nih.govresearchgate.net

Another significant pathway is the Palladium(II)-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation. organic-chemistry.org This modern approach avoids the need for pre-functionalized starting materials. The mechanism involves the coordination of the palladium catalyst to the phenylacetic acid, followed by ortho-C-H bond activation to form a palladacycle intermediate. Reductive elimination from this intermediate forges the C-O bond, yielding the benzofuranone product. organic-chemistry.org

Furthermore, tandem reaction sequences provide an efficient route. A metal-free tandem Friedel-Crafts/lactonization reaction catalyzed by a strong Brønsted acid like perchloric acid (HClO₄) allows for the synthesis of 3,3-disubstituted benzofuranones from phenols and tertiary α-hydroxy acid esters. organic-chemistry.org The mechanism is believed to proceed through an initial acid-catalyzed Friedel-Crafts alkylation of the phenol, followed by a rapid intramolecular cyclization to form the lactone ring. organic-chemistry.org

A Diels-Alder-based cascade reaction offers a regioselective synthesis of benzofuranones. oregonstate.edu This method involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. The reaction cascade is initiated by a Diels-Alder cycloaddition, followed by a series of eliminations and a final acid-catalyzed cyclization of a phenol intermediate to furnish the benzofuranone ring with a predictable substitution pattern. oregonstate.edu

Table 1: Substrate Scope for the Synthesis of 3-Arylbenzofuranone Derivatives nih.gov

| Phenol Precursor | Mandelic Acid Precursor | Product | Yield (%) |

| Resorcinol | 3,4,5-Trimethoxymandelic acid | 6-Hydroxy-3-(3,4,5-trimethoxyphenyl)benzofuranone | 81.3 |

| Phenol | 4-Methoxymandelic acid | 3-(4-Methoxyphenyl)benzofuranone | 92.7 |

| p-Cresol | 4-Methoxymandelic acid | 5-Methyl-3-(4-methoxyphenyl)benzofuranone | 85.3 |

| Guaiacol | 4-Methoxymandelic acid | 6-Methoxy-3-(4-methoxyphenyl)benzofuranone | 91.9 |

| Hydroquinone | 3,4,5-Trimethoxymandelic acid | 6-Hydroxy-3-(3,4,5-trimethoxyphenyl)benzofuranone | 70.5 |

Investigation of Nucleophilic and Electrophilic Transformations

The reactivity of this compound is characterized by the distinct electrophilic and nucleophilic sites within its structure. The carbonyl carbon at the C2 position is a primary electrophilic center, susceptible to attack by various nucleophiles. The presence of the electron-withdrawing 5-chloro substituent is expected to enhance the electrophilicity of this carbonyl group.

Nucleophilic addition to the C2 carbonyl is a characteristic reaction. For example, benzofuranones can react with Grignard reagents or organolithium compounds, leading to ring-opening or the formation of tertiary alcohols, depending on the reaction conditions and the stability of the resulting intermediates. Similarly, condensation reactions with amines can occur. The reaction of a benzofuranone with substituted anilines in the presence of acetic acid can lead to the formation of the corresponding imine derivatives. researchgate.net

The proton at the C3 position is acidic and can be removed by a base to form an enolate intermediate. This enolate is a potent nucleophile and can undergo various electrophilic transformations. This reactivity is central to derivatization at the C3 position. For instance, the benzofuranone enolate can participate in aldol condensations, Michael additions, and alkylation reactions. The Knoevenagel condensation of benzofuran-3-ones with various aldehydes, often mediated by a base like potassium carbonate or neutral alumina, proceeds through the formation of this enolate, which then attacks the aldehyde carbonyl group.

Furthermore, the benzofuranone scaffold can participate in cycloaddition reactions. The exocyclic double bond of aurones, which are 2-benzylidene-1-benzofuran-3(2H)-ones, readily undergoes [3+2] cycloaddition with nitrile imines or azomethine ylides. This transformation, often proceeding through a domino Michael/Mannich reaction sequence, allows for the synthesis of complex spiro[benzofuran-pyrrolidine] heterocyclic systems.

Radical Mediated Processes in Benzofuranone Chemistry

While ionic pathways dominate much of benzofuranone chemistry, radical-mediated processes offer alternative and powerful routes for both synthesis and functionalization. The stability of certain benzofuranone-derived radicals makes these pathways accessible.

Research has shown that some benzofuranone dimers can readily dissociate upon heating (e.g., at ~75°C) to form persistent radicals. researchgate.net The stability of these radical species allows them to participate in subsequent reactions, acting as intermediates in transformations that might be difficult to achieve through conventional ionic chemistry. The phenyl group at the C3 position and the aromatic benzofuran (B130515) core contribute to the stabilization of such radicals through resonance delocalization.

Radical cyclization reactions are also a key strategy for the synthesis of the broader benzofuran scaffold. nih.gov These processes often involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the five-membered furan (B31954) ring. For example, a single-electron transfer (SET) from a super-electron-donor (SED) to a suitable precursor like a 2-iodo aryl allenyl ether can initiate a radical cascade. This process generates an aryl radical which then cyclizes onto the allene moiety, ultimately leading to a 3-substituted benzofuran after further reaction. Although this example leads to a benzofuran rather than a benzofuranone, it highlights the utility of radical intermediates in constructing the core heterocyclic system. Such strategies are often characterized by their tolerance of a wide range of functional groups.

Transition State Analysis and Reaction Coordinate Studies

The elucidation of reaction mechanisms is greatly enhanced by computational chemistry, which allows for the detailed analysis of transition states and reaction coordinates. Transition State Theory (TST) provides the foundational framework for understanding reaction rates by examining the properties of the activated complex, which is the high-energy species at the saddle point of a potential energy surface. wikipedia.orgbritannica.com

For benzofuranone synthesis, Quantum Mechanics (QM) and Density Functional Theory (DFT) calculations have been employed to predict reaction outcomes and validate proposed mechanisms. wuxiapptec.comuea.ac.uk In acid-catalyzed cyclization reactions that can lead to multiple regioisomers, computational analysis of the reaction energy profiles for competing pathways is particularly insightful. By calculating the activation energies for each potential cyclization pathway, the major product can be predicted. For example, in an acid-catalyzed cyclization of an acetal to form a benzofuran, the activation energy for cyclization at two different sites on the phenyl ring was calculated. The pathway with the lower activation energy (~9.22 kcal/mol vs. 10.16 kcal/mol) was correctly predicted to be the major pathway, consistent with experimental observations. wuxiapptec.com

These computational studies provide a deeper understanding beyond simple electronic or steric arguments. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the electron density surface of reaction intermediates can reveal the most accessible sites for nucleophilic attack, explaining observed regioselectivity. wuxiapptec.com DFT methods are also used to study the conformational isomers of benzofuran derivatives and estimate the total energies of different conformations, which can influence their reactivity. uea.ac.uk By mapping the potential energy surface and identifying the structures of reactants, intermediates, transition states, and products, a complete reaction coordinate diagram can be constructed, offering a comprehensive view of the reaction mechanism.

Advanced Spectroscopic and Crystallographic Investigations for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment (¹H, ¹³C, 2D NMR)

While specific, peer-reviewed ¹H and ¹³C NMR spectral data for 5-chloro-3-phenyl-1-benzofuran-2(3H)-one are not extensively reported in the available literature, the expected spectral features can be reliably predicted based on data from structurally similar benzofuranones. oregonstate.edunsf.govnih.gov High-resolution NMR spectroscopy remains the cornerstone for determining the precise molecular structure in solution.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic region (typically δ 7.0–7.8 ppm) would be complex, containing signals for the three protons on the chlorinated benzene (B151609) ring of the benzofuran (B130515) core and the five protons of the C3-phenyl substituent. The proton at C4, being adjacent to the chloro-substituted C5, would likely appear as a doublet. The C6 and C7 protons would also exhibit splitting patterns (doublet and doublet of doublets) based on their coupling with each other. The five protons of the phenyl group at C3 would likely present as a multiplet. A key diagnostic signal would be the singlet corresponding to the methine proton at the C3 position, which is a chiral center.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, confirming the carbon skeleton. It is expected to show 14 distinct signals corresponding to the 14 carbon atoms in the molecule. A characteristic signal at the low-field region (downfield), anticipated around δ 174 ppm, would correspond to the lactone carbonyl carbon (C2). nsf.gov Other key signals would include those for the quaternary carbons (C3, C3a, C5, C7a, and the ipso-carbon of the phenyl ring) and the various CH carbons of the two aromatic rings. The chemical shifts of the carbons in the chlorinated ring (C4, C5, C6, C7) would be influenced by the electronic effects of the chloro-substituent.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish the spin-spin coupling network between adjacent protons, for instance, confirming the connectivity of the protons on the benzofuran and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments. For example, correlations from the C3-proton to the carbonyl carbon (C2) and carbons of the phenyl ring would confirm the core structure.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves to identify the functional groups and characterize the bonding within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very strong absorption band characteristic of the lactone carbonyl (C=O) group. In similar benzofuranone structures, this ν(C=O) stretch appears at a high frequency, typically in the range of 1805–1810 cm⁻¹. nsf.gov This high wavenumber is indicative of the strained five-membered lactone ring system. Other expected absorptions would include C-H stretching from the aromatic rings (around 3000–3100 cm⁻¹), aromatic C=C stretching vibrations (in the 1450–1600 cm⁻¹ region), and C-O stretching bands. The C-Cl stretch would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. The aromatic ring vibrations are often strong in the Raman spectrum. A study of the parent compound, 2(3H)-benzofuranone, utilized both IR and Raman spectroscopy for a complete vibrational assignment. nih.gov

An interactive table of expected key vibrational frequencies is provided below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching |

| ν(C=O) lactone | 1810 - 1805 | Carbonyl stretching in a five-membered lactone ring |

| ν(C=C) aromatic | 1600 - 1450 | Aromatic ring skeletal vibrations |

| ν(C-O) | 1250 - 1050 | C-O stretching vibrations |

| ν(C-Cl) | 800 - 600 | Carbon-chlorine stretching |

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a molecule. oregonstate.edu By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), the molecular formula can be unequivocally validated.

For this compound, the molecular formula is C₁₄H₉ClO₂. The presence of chlorine, which has two abundant stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by two m/z units (the M+ and M+2 peaks). HRMS analysis would compare the experimentally measured exact mass with the theoretically calculated value, with a match within a narrow tolerance (e.g., < 5 ppm) confirming the formula.

An interactive data table summarizing the expected mass spectrometry data is shown below.

| Property | Value |

| Molecular Formula | C₁₄H₉ClO₂ |

| Calculated Exact Mass [M] (for ¹²C, ¹H, ³⁵Cl, ¹⁶O) | 244.02911 |

| Calculated Exact Mass [M+H]⁺ | 245.03638 |

| Isotopic Pattern | Characteristic M / M+2 peaks with ~3:1 intensity ratio due to ³⁵Cl/³⁷Cl isotopes |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure and Supramolecular Interactions

While no published single-crystal X-ray diffraction data for this compound could be located in the searched literature, this technique remains the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

If suitable crystals were obtained, X-ray analysis would provide a wealth of information, including:

Unambiguous Structural Confirmation: It would confirm the connectivity and constitution of the molecule, leaving no doubt about the identity of the compound.

Precise Bond Lengths and Angles: Accurate measurements of all bond lengths and angles would reveal details about the molecular geometry, such as any distortions from ideal values.

Solid-State Conformation: The analysis would reveal the conformation of the molecule in the crystal lattice, including the relative orientation of the phenyl ring with respect to the benzofuranone core. In related structures, the phenyl ring is often significantly twisted out of the plane of the benzofuran system. nih.gov

Supramolecular Interactions: It would identify and characterize any intermolecular forces that stabilize the crystal packing, such as hydrogen bonds, halogen bonds, or π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable)

The presence of a stereogenic center at the C3 position means that this compound is a chiral molecule and exists as a pair of enantiomers, (R)- and (S)-. Therefore, chiroptical spectroscopy is applicable and would be essential for the characterization of any enantiomerically enriched or pure sample.

Syntheses of this compound typically result in a racemic mixture (a 1:1 mixture of both enantiomers), which is optically inactive. To study its chiroptical properties, the enantiomers would first need to be separated, for instance, by chiral chromatography.

Once an enantiomerically pure sample is obtained, techniques such as polarimetry could measure its specific rotation [α], which is a fundamental physical property of a chiral molecule. More advanced techniques like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) would provide a characteristic spectrum for each enantiomer. By comparing experimental ECD spectra with those predicted by quantum chemical calculations, the absolute configuration (whether the sample is the R- or S-enantiomer) could be determined. No studies concerning the chiral resolution or chiroptical properties of this specific compound were found in the reviewed literature.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and molecular geometry of benzofuranone derivatives, including 5-chloro-3-phenyl-1-benzofuran-2(3H)-one. These calculations provide valuable insights into the fundamental properties of these molecules.

DFT studies on related benzofuran (B130515) derivatives have successfully predicted their stable conformations and geometric parameters. For instance, calculations on 2-phenylbenzofuran (B156813) using various functionals like GGA-PBE, BVP86, and meta-GGA TPSS with the 6-31G(d,p) basis set have shown good agreement between predicted and experimental results. physchemres.org The dihedral angle between the benzofuran and phenyl rings in 2-phenylbenzofuran was found to be minimal, indicating a pseudo-planar geometry. physchemres.org Similarly, for 5-chloro-2-phenyl-3-phenylsulfinyl-1-benzofuran, the benzofuran unit is essentially planar, with the 2-phenyl ring rotated out of this plane by a dihedral angle of 17.43 (7)°. nih.govnih.gov In the case of 1-benzofuran-2-carboxylic acid, DFT calculations using the UB3LYP/6-31G(d,p) basis set have provided optimized geometric parameters (bond lengths and angles) that are in good agreement with experimental values obtained from X-ray diffraction. researchgate.net

These computational methods are also employed to explore the impact of substituents on the molecular structure. For example, in 7-methoxy-benzofuran-2-carboxylic acid, the bond lengths and angles have been computationally determined, revealing the influence of the methoxy (B1213986) and carboxylic acid groups on the benzofuran core. researchgate.netjetir.org The optimized geometry of such molecules is a crucial starting point for further computational analyses, including the prediction of reactivity and spectroscopic properties. researchgate.net

Table 1: Selected Calculated Geometric Parameters for Benzofuran Derivatives

| Compound | Method/Basis Set | Parameter | Calculated Value | Reference |

| 2-Phenylbenzofuran | GGA-PBE/6-31G(d,p) | Dihedral angle (benzofuran-phenyl) | 0.27° | physchemres.org |

| 5-Chloro-2-phenyl-3-phenylsulfinyl-1-benzofuran | - | Dihedral angle (2-phenyl out of plane) | 17.43 (7)° | nih.govnih.gov |

| 1-Benzofuran-2-carboxylic acid | UB3LYP/6-31G(d,p) | C14-O15 bond length | 1.252(19) Å | researchgate.net |

| 1-Benzofuran-2-carboxylic acid | UB3LYP/6-31G(d,p) | C14-O16 bond length | 1.278(18) Å | researchgate.net |

| 1-Benzofuran-2-carboxylic acid | UB3LYP/6-31G(d,p) | C14-C7 bond length | 1.457(2) Å | researchgate.net |

| 7-Methoxy-benzofuran-2-carboxylic acid | B3LYP/6-311+G(d,p) | O16-H17 bond length | ~0.9648 Å | jetir.org |

| 7-Methoxy-benzofuran-2-carboxylic acid | B3LYP/6-311+G(d,p) | C7-C14 bond length | ~1.513 Å | jetir.org |

Quantum Chemical Descriptors and Frontier Molecular Orbital (FMO) Analysis

Quantum chemical descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide critical information about the reactivity and kinetic stability of molecules like this compound. The HOMO-LUMO energy gap (ΔE) is a particularly important descriptor, as a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.netjetir.orgjetir.org

Frontier Molecular Orbital (FMO) theory posits that the reactivity of a molecule can be approximated by considering the interactions between its HOMO and LUMO. wikipedia.org For benzofuran derivatives, FMO analysis helps to understand their electronic properties and potential for charge transfer interactions. researchgate.netjetir.orgjetir.orgresearchgate.net For example, a study on 7-methoxy-benzofuran-2-carboxylic acid calculated a HOMO-LUMO energy gap of 4.189 eV, suggesting that the molecule is expected to be reactive and possess favorable nonlinear optical properties. researchgate.netjetir.orgjetir.org The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack.

In the broader context of benzofuran-like structures, DFT calculations have shown that the HOMO-LUMO gap can be tuned by structural modifications. For instance, in isobenzofurans, the introduction of phenyl or phenylthio substituents can significantly lower the HOMO-LUMO gap, enhancing the delocalization of π-electrons. beilstein-journals.orgbeilstein-journals.org This principle is fundamental to designing molecules with specific electronic properties.

Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), are also calculated from HOMO and LUMO energies to further quantify the reactivity of these compounds. These descriptors are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Benzofuran Derivative

| Parameter | Value | Reference |

| 7-methoxy-benzofuran-2-carboxylic acid | ||

| HOMO Energy | - | researchgate.net |

| LUMO Energy | - | researchgate.net |

| HOMO-LUMO Energy Gap (ΔE) | 4.189 eV | researchgate.netjetir.orgjetir.orgresearchgate.net |

Molecular Electrostatic Potential (MEP) and Non-Covalent Interaction (NCI) Analyses

Molecular Electrostatic Potential (MEP) and Non-Covalent Interaction (NCI) analyses are computational techniques that provide a visual understanding of the charge distribution and interaction patterns within a molecule.

The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. bhu.ac.in For benzofuran derivatives, the MEP can predict regions susceptible to electrophilic attack (electron-rich, typically colored red) and nucleophilic attack (electron-poor, typically colored blue). For instance, in a chalcone (B49325) derivative of benzofuran, the positive electrostatic potential was predicted to be near the hydrogen atoms. bhu.ac.in In 7-methoxy-benzofuran-2-carboxylic acid, the MEP analysis helps to understand its chemical reactivity. researchgate.netjetir.orgjetir.org

NCI analysis, on the other hand, is used to visualize and characterize weak, non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, which are crucial for understanding molecular recognition and crystal packing. youtube.com The analysis is based on the electron density and its derivatives. The resulting plots typically show large, colored surfaces corresponding to different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive interactions (steric clashes). youtube.com For 5-chloro-2-phenyl-3-phenylsulfinyl-1-benzofuran, the crystal packing is stabilized by aromatic π–π interactions between the benzene (B151609) and furan (B31954) rings of neighboring molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuranone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.orgresearchgate.net For benzofuranone derivatives, QSAR studies are instrumental in predicting the activity of new, unsynthesized compounds and in guiding the design of more potent molecules. researchgate.netnih.gov

These models are built using a set of molecular descriptors, which are numerical values that encode different aspects of the molecular structure, such as physicochemical, electronic, and topological properties. researchgate.net For benzofuran derivatives, these descriptors are often calculated using computational chemistry methods like DFT. physchemres.orgresearchgate.net Multiple Linear Regression (MLR) is a commonly used statistical method to build the QSAR model. researchgate.net

The statistical quality of the QSAR model is assessed using various parameters, including the coefficient of determination (R²), adjusted R² (R²adj), and the cross-validation coefficient (R²cv or q²). physchemres.orgnih.gov A high value for these parameters indicates a robust and predictive model. For example, a 2D-QSAR model for benzofuran-based vasodilators yielded an R² of 0.816, indicating a good correlation between the descriptors and the observed activity. nih.gov Similarly, a 3D-QSAR study on dibenzofuran (B1670420) derivatives as PTP-MEG2 inhibitors generated a pharmacophore model that identified key structural features essential for inhibitory activity. nih.gov

Table 3: Examples of QSAR Studies on Benzofuran Derivatives

| Study Type | Target | Key Findings | Statistical Parameters | Reference |

| 2D-QSAR | Vasodilators | A statistically significant model was obtained describing the bioactivity of new analogs. | R² = 0.816, R²cvOO = 0.731 | nih.gov |

| 3D-QSAR | PTP-MEG2 inhibitors | A pharmacophore model with one ring aromatic, three hydrophobic, and two hydrogen bond acceptor features was generated. | - | nih.gov |

| QSAR | LSD1 inhibitors | A nonlinear QSAR model was built with good predictive stability. | R² = 0.92 (training set), 0.80 (test set) | researchgate.net |

| QSAR | Antioxidants | A multiple linear regression model was used to relate molecular descriptors to antioxidant activity. | - | physchemres.orgresearchgate.net |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and its biological target, typically a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netatmiyauni.ac.inekb.eg This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the key interactions that contribute to binding affinity. For example, docking studies of novel 1-(5-chloro-1-benzofuran-2-yl)-3-substituted phenyl prop-2-en-1-ones were performed to ascertain their binding affinity to Mycobacterium tuberculosis enoyl-ACP reductase and Escherichia coli Topoisomerase IV. researchgate.net In another study, benzofuran-1,2,4-triazole derivatives showed excellent binding affinity scores against the HCV NS5B enzyme, with some compounds performing better than the standard reference drug. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-target complex, simulating its movement and conformational changes over time. nih.govnih.govresearchgate.net MD simulations can be used to assess the stability of the docked complex and to analyze the detailed interactions, including hydrogen bonds and hydrophobic contacts. nih.gov For instance, MD simulations of a benzofuran–thiazolylhydrazone derivative in the active site of monoamine oxidase helped to elucidate the stability and interactions of the compound. nih.gov The root-mean-square deviation (RMSD) of the protein's alpha-carbons is often monitored during the simulation to assess the stability of the complex. nih.gov

These computational approaches are invaluable for rational drug design, allowing researchers to prioritize compounds for synthesis and biological testing. atmiyauni.ac.innih.gov

Theoretical Elucidation of Reaction Pathways and Energetics

Theoretical calculations are employed to elucidate the mechanisms of chemical reactions involving benzofuranone derivatives, providing insights into reaction pathways and the energetics of transition states and intermediates. This understanding is crucial for optimizing reaction conditions and developing new synthetic methodologies.

For example, the synthesis of benzofuranones can proceed through various pathways, such as the Pd(II)-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation. organic-chemistry.org Theoretical studies can model the intermediates and transition states in such catalytic cycles, helping to explain the observed regioselectivity and enantioselectivity. organic-chemistry.org

In another instance, the reaction of 3-hydroxy-2-pyrones with nitroalkenes to form benzofuranones was investigated. oregonstate.edu Control experiments and theoretical modeling can help to determine whether the reaction proceeds through a concerted or stepwise mechanism and to identify the rate-determining step. oregonstate.edu Mechanistic studies, which can be supported by computational methods, have also been used to propose a radical generation/coupling process for the synthesis of 3-substituted benzofurans. nih.gov

Furthermore, theoretical calculations can be used to study the antioxidant mechanisms of benzofuranone derivatives. By calculating thermodynamic parameters such as Gibbs free energy changes for proton donation, hydrogen atom transfer, and electron transfer, the most likely antioxidant pathway can be determined. acs.org For example, for some benzofuranones, it was suggested that hydrogen transfer to a radical species occurs in two steps: a rate-determining proton transfer followed by an electron transfer. acs.org

Mechanistic Investigations of Biological Activities of Benzofuranone Derivatives

Molecular Target Identification and Validation in Cellular Systems

The biological effects of benzofuranone derivatives are initiated by their interaction with specific molecular targets within cellular systems. Research has identified several key proteins and receptors whose functions are modulated by this class of compounds.

Benzofuran (B130515) scaffolds have been investigated for their potential as anticancer agents, with some studies indicating they can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). nih.gov One of the identified targets is the Epidermal Growth Factor Receptor (EGFR), a protein kinase crucial for cell proliferation and survival. nih.gov In-silico studies have designed benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer. nih.gov

Another significant target for benzofuranone derivatives is the cannabinoid receptor 2 (CB2). A series of 2,3-dihydro-1-benzofuran derivatives were identified as potent and selective CB2 agonists. nih.gov The activation of CB2 receptors is a key mechanism in immunomodulation and has been explored for therapeutic applications. nih.gov

Furthermore, analogs such as benzofuran-3-yl(phenyl)methanones have been identified as novel inhibitors of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. nih.gov The inhibition of SIRT1 by these compounds was validated on a cellular level, where it led to the up-regulation of p53 acetylation. nih.gov The diverse range of identified targets, from protein kinases and G-protein coupled receptors to deacetylase enzymes, underscores the broad therapeutic potential of the benzofuranone core structure.

Enzyme Inhibition Mechanisms and Kinetics (e.g., Monoamine Oxidases, Cholinesterases, Alpha-glucosidase, Cytochrome P450 enzymes)

The biological activity of 5-chloro-3-phenyl-1-benzofuran-2(3H)-one and its analogs is frequently attributed to their ability to inhibit specific enzymes. The nature of this inhibition, including the mechanism and kinetics, provides insight into their therapeutic potential.

Sirtuin 1 (SIRT1) Inhibition: Analogs of the title compound, specifically benzofuran-3-yl(phenyl)methanones, have been identified as effective SIRT1 inhibitors. nih.gov Molecular modeling predicted that these inhibitors bind within the C-pocket of SIRT1, the same site where the nicotinamide (B372718) moiety of the cofactor NAD+ binds. nih.gov This binding is stabilized by hydrophobic interactions with key amino acid residues such as Phe273, Phe312, and Ile347. nih.gov By occupying this pocket, the inhibitor physically blocks the transformation of NAD+ into a productive conformation, thereby inhibiting the deacetylase activity of the enzyme. nih.gov The introduction of hydroxyl groups onto the phenyl ring of the inhibitor was found to enhance inhibitory activity by forming a hydrogen bond with Asn346. nih.gov

The inhibitory potential of a key analog is presented in the table below.

| Compound | Target Enzyme | IC₅₀ (μM) | Inhibition Mechanism |

| (2,5-dihydroxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone | SIRT1 | > 16 (approx.) | Blocks NAD+ binding at C-pocket |

Data derived from graphical representations in the cited source. nih.gov

Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition: While not benzofuranones, related heterocyclic structures like benzothiazole-phenyl-based analogs have been developed as dual inhibitors of sEH and FAAH, highlighting a potential area of investigation for benzofuranone derivatives. escholarship.org These studies focus on creating single molecules that can simultaneously inhibit both enzymes, which could be a significant therapeutic strategy. escholarship.org

Receptor Binding Affinity and Ligand-Receptor Complex Formation

The interaction of benzofuranone derivatives with cellular receptors is a critical determinant of their biological function. The affinity of this binding and the specific nature of the ligand-receptor complex dictate the compound's potency and selectivity.

Studies on 2,3-dihydro-1-benzofuran derivatives have demonstrated potent and selective agonist activity at the cannabinoid receptor 2 (CB2). nih.gov The binding affinity and functional activity were evaluated using γ-[³⁵S]GTP assays in cell membranes expressing recombinant human CB2 receptors. nih.gov This assay measures the binding of a radiolabeled GTP analog to the G-protein upon agonist binding to the receptor, providing a quantitative measure of receptor activation. nih.gov

The formation of the ligand-receptor complex is governed by a variety of non-covalent interactions:

Hydrophobic Interactions: As seen with SIRT1 inhibitors, hydrophobic regions of the benzofuranone scaffold interact with nonpolar residues in the receptor's binding pocket, such as phenylalanine and isoleucine. nih.gov

Hydrogen Bonding: The introduction of hydrogen-bond-donating or -accepting groups, such as hydroxyls, can significantly enhance binding affinity by forming specific hydrogen bonds with receptor residues like asparagine. nih.gov

Halogen Bonds: The chlorine atom on the benzofuran ring can participate in halogen bonding, an attractive interaction between the electrophilic halogen and a nucleophilic site on the receptor, which can substantially improve binding affinity. nih.gov

π-π Interactions: Crystal structure analysis of related compounds reveals that π-π interactions between the benzene (B151609) rings of the benzofuran scaffold and aromatic residues in the receptor are possible, further stabilizing the complex. nih.govnih.gov

C–H···O and C–H···Cl Interactions: Intermolecular C–H···O and C–H···Cl hydrogen bonds have been observed in the crystal structures of similar 5-chloro-benzofuran derivatives, indicating their role in the stability of molecular packing and potentially in receptor binding. nih.gov

Molecular modeling and docking studies are instrumental in predicting these binding modes and understanding the precise orientation of the ligand within the receptor's active site. nih.govnih.gov

Modulation of Intracellular Signaling Pathways at the Molecular Level

Once a benzofuranone derivative binds to its molecular target, it can trigger or inhibit a cascade of downstream events known as intracellular signaling pathways. These pathways ultimately connect the cell surface to the nucleus, leading to changes in gene expression and cellular function. nih.gov

Several key signaling pathways can be modulated:

MAPK/ERK Pathway: Many receptor tyrosine kinases, such as EGFR, signal through the Ras-Raf-MEK-ERK pathway. mdpi.com Inhibition of EGFR by a benzofuranone derivative would block the phosphorylation cascade, preventing the activation of transcription factors like CREB and ultimately altering gene expression related to cell proliferation and survival. mdpi.com

p53 Pathway: The inhibition of SIRT1 by benzofuranone analogs leads to an increase in the acetylation of the tumor suppressor protein p53. nih.gov Acetylated p53 is more stable and active, promoting cell cycle arrest and apoptosis. This represents a direct modulation of a critical cancer-related signaling pathway.

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This is another crucial pathway downstream of receptor tyrosine kinases. The enzyme PI 3-kinase phosphorylates PIP2 to generate PIP3, which in turn activates the kinase Akt, a key signaling molecule for cell survival. nih.gov Inhibition of the upstream receptor can disrupt this pro-survival pathway.

Protein Kinase A (PKA) and Protein Kinase C (PKC) Pathways: Ligands binding to G-protein coupled receptors can activate enzymes like phospholipase C, which produces diacylglycerol (DAG) and inositol (B14025) triphosphate (IP3). nih.gov DAG activates PKC, while IP3 triggers calcium mobilization, which can influence numerous cellular processes. nih.govmdpi.com Separately, activation of other receptors can lead to cAMP production and subsequent PKA activation. researchgate.net Studies have shown that PKA-dependent phosphorylation of receptors can decrease their associated currents, revealing a precise mechanism of glycinergic dis-inhibition. researchgate.net

By interfering with these pathways at a molecular level—be it through enzyme inhibition, receptor antagonism, or agonism—benzofuranone derivatives can exert profound effects on cellular behavior.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies focus on how modifications to the benzofuranone core, the chloro-substituent, and the phenyl group affect potency and selectivity.

Earlier SAR studies on benzofuran derivatives established that substitutions at the C-2 position were often crucial for cytotoxic activity. nih.gov The development of dual sEH/FAAH inhibitors and other biologically active molecules often relies on systematic modifications to identify key structural features for optimal activity. escholarship.org

The presence and position of halogen atoms on the benzofuran scaffold have a pronounced effect on biological activity.

Increased Potency: The addition of halogens like chlorine or bromine to the benzofuran ring consistently results in a significant increase in activities such as anticancer potency. nih.gov The chlorine atom at the 5-position in the title compound is considered beneficial due to its hydrophobic and electron-donating nature. nih.gov

Mechanism of Action: This enhancement is largely attributed to the ability of halogens to form a "halogen bond," which is an attractive, noncovalent interaction between the electrophilic region of the halogen and a nucleophilic site on a biological target. nih.gov This interaction significantly improves the binding affinity of the molecule for its target protein. nih.gov

Improved Pharmacokinetics: Halogenation, particularly with chlorine and fluorine, is a common strategy in medicinal chemistry to improve metabolic stability and optimize pharmacological parameters like lipophilicity and cell permeability. mdpi.com

Positional Importance: The position of the halogen is a critical determinant of its effect. For instance, in some series, maximum cytotoxic activity was recorded when a halogen atom was placed at the para position of a phenyl ring attached to the core structure. nih.gov

The table below summarizes the effect of halogenation on the anticancer activity of selected benzofuran derivatives.

| Compound | Halogenation | Cancer Cell Line | IC₅₀ (μM) |

| Derivative 1 | Bromine at methyl group on position 3 | K562 (Leukemia) | 5 |

| Derivative 1 | Bromine at methyl group on position 3 | HL60 (Leukemia) | 0.1 |

Data from reference nih.gov.

The phenyl group at the 3-position of the benzofuranone core plays a vital role in molecular recognition and binding.

Hydrophobic and π-Interactions: The phenyl ring contributes to binding primarily through hydrophobic interactions with nonpolar pockets in the target protein. nih.gov It can also engage in specific intermolecular interactions, such as C–H⋯π stacking, which helps to stabilize the bound conformation and reduce dynamic molecular motions, leading to better charge-transport properties in some organic materials. rsc.org

Directional Bonding: The orientation of the phenyl ring relative to the benzofuran plane is crucial. Crystal structures of similar compounds show a large dihedral angle, suggesting the phenyl ring is positioned to interact with specific regions of a binding site. nih.govnih.gov

Influence of Substituents: Adding substituents to this phenyl ring can dramatically alter activity. For example, in studies of SIRT1 inhibitors, adding hydroxyl groups to the meta position of the phenyl ring enabled the formation of a key hydrogen bond with the Asn346 residue of the enzyme, leading to greater inhibition. nih.gov In studies on CB2 receptor agonists, the introduction of a chlorine atom on the phenyl ring resulted in increased functional activity compared to the unsubstituted analog. nih.gov This highlights that both the electronic nature and the steric placement of substituents on the phenyl ring are critical for optimizing molecular recognition and biological potency. nih.govmdpi.com

Importance of the Lactone Moiety for Mechanistic Efficacy

The lactone moiety, a cyclic ester, is a cornerstone of the this compound structure and is integral to its mechanistic efficacy. This five-membered ring, known as a γ-lactone, is not merely a passive structural element but an active participant in the molecule's biological interactions. Its importance can be understood by considering its chemical properties, its role in molecular conformation, and the consequences of its potential cleavage.

The carbonyl group within the lactone ring is a key functional feature. It is a polar group capable of acting as a hydrogen bond acceptor, a fundamental interaction for the binding of small molecules to biological targets such as enzymes and receptors. Preliminary studies on the structure-activity relationship of benzofuran compounds have indicated that the ester group at the C-2 position is a crucial site for the cytotoxic activity of these compounds. nih.gov This suggests that the lactone, being an internal ester at this position, is vital for bioactivity.

Furthermore, the lactone ring imparts a rigid, three-dimensional conformation to the molecule. This defined shape is critical for the precise orientation of the compound within the binding site of a biological target. The constrained nature of the lactone ring system helps to position the other key pharmacophoric elements, such as the 5-chloro substituent and the 3-phenyl group, in an optimal arrangement for interaction with their molecular target. Halogen atoms, like the chlorine at the 5-position, are known to increase anticancer activities, likely by forming halogen bonds that improve binding affinity. nih.gov The rigid scaffold provided by the lactone ring would facilitate such specific interactions.

The significance of the intact lactone ring is further underscored when considering the product of its hydrolysis. Enzymatic or chemical hydrolysis of the lactone would result in the opening of the ring to form the corresponding γ-hydroxy carboxylic acid. This transformation would lead to a molecule with drastically different physicochemical properties.

Table 1: Comparison of Physicochemical Properties of the Lactone and its Hydrolyzed Form

| Feature | This compound (Lactone) | Corresponding γ-Hydroxy Carboxylic Acid (Hydrolyzed) |

| Functional Group | Cyclic Ester (Lactone) | Carboxylic Acid and Alcohol |

| Acidity | Neutral | Acidic (due to the carboxylic acid group) |

| Polarity | Moderately polar | More polar |

| Conformation | Rigid, constrained | Flexible, freely rotating bonds |

| Hydrogen Bonding | Carbonyl oxygen as H-bond acceptor | Carboxyl and hydroxyl groups as H-bond donors and acceptors |

This change from a neutral, rigid lactone to a more polar, flexible, and acidic molecule would profoundly alter its ability to cross biological membranes and interact with its intended target. The introduction of a charged carboxylate group at physiological pH would likely prevent passive diffusion across cell membranes and could lead to rapid elimination from the body. Studies on other bioactive lactones have shown that their hydrolysis leads to a loss of specific biological activity. For instance, the enzymatic hydrolysis of the lactone ring in resorcylic acid lactones, such as zearalenone (B1683625) and radicicol, results in the attenuation of their bioactivity. nih.gov This principle strongly suggests that the integrity of the lactone ring in this compound is essential for its pharmacological effects.

Table 2: Biological Activities of Selected Benzofuranone Derivatives

| Compound | Biological Activity | Reference |

| 2-Benzylidenebenzofuran-3(2H)-ones | Alkaline Phosphatase Inhibitors | nih.gov |

| 5-Nitro-1-benzofuran-2(3H)-one | Intermediate for the drug dronedarone (B1670951) (antiarrhythmic) | nih.gov |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanones | Anticancer, Antimicrobial | researchgate.net |

| Methoxy-substituted γ-oxa-ε-lactones | Antibacterial, Antifungal | nih.gov |

| Benzofuranyl derivatives | Acetylcholinesterase and Butyrylcholinesterase Inhibitors | nih.gov |

Applications in Advanced Chemical Research and Materials Science

5-chloro-3-phenyl-1-benzofuran-2(3H)-one as a Versatile Synthetic Intermediate

The 1-benzofuran-2(3H)-one core is a privileged scaffold in medicinal chemistry and a versatile starting point for the synthesis of more complex heterocyclic systems. The presence of the chloro and phenyl groups on the this compound backbone offers specific reaction sites and influences the electronic properties of the molecule, making it a valuable intermediate in organic synthesis.

Research has demonstrated the utility of similar benzofuranone structures in the construction of elaborate molecules. For instance, various 3-(1H-indol-3-yl)benzofuran-2(3H)-ones have been efficiently synthesized through the condensation of 3-(2-nitrovinyl)-1H-indoles with phenols in the presence of polyphosphoric acid. nih.gov This methodology has been successfully applied to create a focused library of these hybrid molecules. nih.gov One notable example is the synthesis of 5-chloro-6-methyl-3-(2-phenyl-1H-indol-3-yl)benzofuran-2(3H)-one, a structurally related compound, which highlights the potential of chloro-substituted benzofuranones to serve as precursors to complex, multi-ring systems with potential biological activity. nih.gov

The reactivity of the lactone ring in this compound allows for various transformations, including nucleophilic attack at the carbonyl carbon, which can lead to ring-opening reactions. This provides a pathway for the synthesis of a variety of substituted 2-hydroxyphenylacetic acid derivatives. Furthermore, the aromatic rings can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The chloro group can also be a site for nucleophilic aromatic substitution under specific conditions or can be utilized in cross-coupling reactions to introduce further complexity into the molecular structure.

The versatility of the benzofuranone scaffold as a synthetic intermediate is summarized in the table below, showcasing the types of reactions it can undergo and the resulting molecular structures.

| Reaction Type | Reagent/Catalyst | Product Class |

| Condensation | Indoles/Polyphosphoric Acid | Indole-benzofuranone hybrids |

| Nucleophilic Acyl Substitution | Amines, Alcohols | Ring-opened amides, esters |

| Electrophilic Aromatic Substitution | Nitrating/Sulfonating agents | Nitro/Sulfo-substituted benzofuranones |

| Cross-Coupling Reactions | Boronic acids/Palladium catalysts | Aryl-substituted benzofuranones |

These examples underscore the importance of this compound as a building block for creating diverse and complex molecules with potential applications in medicinal chemistry and materials science.

Integration into Polymeric Structures and Macromolecular Architectures

The incorporation of specific functional molecules into polymeric structures is a key strategy for developing advanced materials with tailored properties. While direct studies on the integration of this compound into polymer backbones are not extensively documented, the inherent reactivity of its functional groups suggests its potential as a monomer or a modifying agent in polymer synthesis.

The lactone ring of this compound could potentially undergo ring-opening polymerization (ROP) under suitable catalytic conditions to yield polyesters. This would result in a polymer chain with repeating units derived from the benzofuranone structure, incorporating the chloro and phenyl functionalities into the main chain. Such polymers could exhibit unique thermal and mechanical properties.

Alternatively, the molecule could be chemically modified to introduce polymerizable groups, such as vinyl or acrylic moieties. This would allow for its incorporation as a comonomer in radical polymerization processes, leading to polymers with pendent benzofuranone units. These side chains could then serve as sites for further post-polymerization modification or could impart specific properties to the material, such as altered solubility, thermal stability, or refractive index.

The development of polyamides from bio-based monomers like 2,5-furandicarboxylic acid showcases the interest in creating high-performance polymers from heterocyclic building blocks. nih.gov While not directly related to benzofuranone, this research highlights the potential for furan-containing structures to be used in the synthesis of engineering plastics. nih.gov

Role in Optoelectronic Materials and Functional Dyes

Benzofuran-based compounds have attracted interest in the field of optoelectronics and functional dyes due to their conjugated systems and potential for tunable photophysical properties. While specific research on the application of this compound in this area is limited, the core structure possesses features that are relevant for the design of such materials.

The benzofuranone scaffold can be chemically modified to create push-pull chromophores, which are essential components of many functional dyes and nonlinear optical materials. By introducing electron-donating and electron-accepting groups at different positions of the molecule, it is possible to tailor the intramolecular charge transfer (ICT) characteristics, which in turn influences the absorption and emission properties of the resulting dye.

For instance, new azo dyes derived from 5-chloro-8-hydroxyquinoline (B194070) have been synthesized and their spectroscopic properties investigated, demonstrating how halogenated heterocyclic compounds can serve as the basis for new colorants. researchgate.netresearchgate.net The development of such dyes is crucial for applications in textiles, printing, and as components in advanced materials like liquid crystal displays and organic light-emitting diodes (OLEDs).

Theoretical studies on dyes for dye-sensitized solar cells (DSSCs) have also explored various heterocyclic structures. mdpi.com The benzofuranone moiety, with its potential for extensive conjugation and functionalization, could serve as a core for the design of novel photosensitizers.

Use as Radical Scavengers and Antioxidants in Material Stabilization

One of the well-documented applications of the benzofuranone scaffold is in the stabilization of polymeric materials against thermo-oxidative degradation. Benzofuranone derivatives are known to act as effective radical scavengers, thereby protecting polymers during high-temperature processing and extending their service life.

The antioxidant activity of benzofuranones in polypropylene (B1209903) (PP) has been a subject of several studies. researchgate.netresearchgate.net These compounds function as primary antioxidants by donating a hydrogen atom from the 3-position of the furanone ring to reactive radicals, thus terminating the degradation chain reactions. researchgate.net The resulting benzofuranyl radical is stabilized by resonance and is less reactive, preventing further propagation of the degradation process. researchgate.net

The performance of various benzofuranone-based stabilizers in polypropylene has been evaluated based on melt flow index (MFI) and yellowness index (YI) after multiple extrusions. researchgate.net These studies provide a framework for understanding how the chemical structure of benzofuranone derivatives correlates with their ability to stabilize polymers.

The following table summarizes the key aspects of benzofuranone derivatives as antioxidants in polymers:

| Feature | Description |

| Mechanism of Action | Hydrogen atom donation from the 3-position to scavenge carbon- and oxygen-centered radicals. |

| Key Structural Element | The reactive C-H bond at the 3-position of the benzofuranone ring. |

| Influence of Substituents | Electron-donating groups on the 3-phenyl ring generally enhance activity, while steric hindrance can decrease it. |

| Application in Polymers | Primarily used as processing stabilizers in polyolefins like polypropylene to prevent degradation at high temperatures. |

Future Directions and Emerging Research Avenues for Benzofuranone Compounds

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery and development. For 3-substituted benzofuran-2-ones like 5-chloro-3-phenyl-1-benzofuran-2(3H)-one, the stereocenter at the C3 position is crucial for its biological activity. Future research will likely focus on the development of novel asymmetric methodologies to control this stereocenter with high efficiency and selectivity.

Recent advancements in catalysis offer promising avenues. For instance, palladium(II)-catalyzed enantioselective C-H activation of phenylacetic acids followed by intramolecular C-O bond formation has emerged as a powerful tool for the synthesis of chiral benzofuranones. organic-chemistry.orgnih.gov This method, which can achieve high enantioselectivity through the use of chiral mono-N-protected amino acid ligands, could be adapted for the asymmetric synthesis of this compound from a corresponding precursor. organic-chemistry.org

Another promising area is the use of chiral phosphine catalysts in cycloaddition reactions. The asymmetric [3+2] cycloaddition of allenoates with benzofuranone-derived olefins, catalyzed by chiral phosphines, has been shown to produce spiro-benzofuranones with high regio-, diastereo-, and enantioselectivity. rsc.orgnih.gov Exploring similar catalytic systems for the enantioselective synthesis of 3-arylbenzofuranones is a logical next step.

The table below summarizes some of the emerging asymmetric synthetic strategies applicable to benzofuranones.

| Catalytic System | Reaction Type | Key Features | Potential Application to this compound |

| Pd(II) with Chiral Amino Acid Ligands | Intramolecular C-H Activation/C-O Cyclization | High enantioselectivity, broad substrate scope. organic-chemistry.org | Direct asymmetric synthesis from a substituted phenylacetic acid precursor. |

| Chiral Phosphines | [3+2] Cycloaddition | Construction of spirocyclic systems with multiple stereocenters. rsc.orgnih.gov | Could be adapted for enantioselective reactions to form the 3-phenyl substituent. |

| Chiral N-Heterocyclic Carbenes (NHCs) | Michael-Stetter Cascade | Dual catalytic system for the formation of the benzofuranone core. acs.org | Potential for a one-pot asymmetric synthesis from simpler starting materials. |

Exploration of Unconventional Reactivity Profiles

Beyond established synthetic routes, future research will delve into the unconventional reactivity of the benzofuranone scaffold to access novel chemical space. The C3-H bond in benzofuran-2(3H)-ones is known to be acidic, allowing for enolization and subsequent functionalization. thieme-connect.com This reactivity can be harnessed for various transformations.

One area of interest is the exploration of cycloaddition reactions. While some work has been done on [3+2] cycloadditions to form spirocyclic systems, other types of cycloadditions, such as [4+2] and [2+2] reactions, remain less explored for this class of compounds. researchgate.netacs.org Photochemical [2+2] cycloadditions, for example, could provide access to strained four-membered ring systems fused to the benzofuranone core. libretexts.org

Furthermore, the application of modern synthetic techniques like photoredox catalysis could unlock new reactivity patterns. Visible-light-mediated reactions offer mild conditions and the potential for novel bond formations. mdpi.com For instance, a photoredox-catalyzed oxidative [3+2] cycloaddition has been reported for the synthesis of tetrahydrobenzofuranones, suggesting that similar strategies could be developed for the functionalization of the this compound scaffold. researchgate.net

C-H activation is another powerful tool for the direct functionalization of the benzofuranone core. While C3-H functionalization is more common, selective C-H activation at other positions on the aromatic ring could lead to a diverse range of derivatives with potentially interesting biological properties. thieme-connect.com

Advancements in Computational Screening and Design of Novel Benzofuranone Scaffolds

Computational methods are becoming indispensable in modern drug discovery. For this compound and its analogues, in silico techniques can accelerate the identification of potential biological targets and guide the design of more potent and selective compounds.

Molecular docking is a powerful tool to predict the binding mode and affinity of a ligand to a biological target. nih.govacs.org This technique can be used to screen virtual libraries of benzofuranone derivatives against a panel of known protein targets, prioritizing compounds for synthesis and biological evaluation. For example, docking studies have been used to investigate the binding of benzofuranone derivatives to dopamine and serotonin receptors, identifying key interactions that determine affinity and selectivity. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com 2D- and 3D-QSAR models can be developed for benzofuranone derivatives to identify the key structural features that contribute to their activity, such as the nature and position of substituents. Such models can then be used to predict the activity of newly designed compounds. nih.govnih.gov

Furthermore, computational tools can be employed in the rational design of novel benzofuranone scaffolds with improved pharmacokinetic and pharmacodynamic properties. By modeling absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, researchers can design compounds with a higher probability of success in clinical development. nih.gov

The following table outlines the application of computational methods in benzofuranone research.

| Computational Method | Application | Potential Insights for this compound |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.gov | Identification of potential protein targets and rationalization of biological activity. |

| QSAR | Elucidation of structure-activity relationships. derpharmachemica.com | Guidance for the design of more potent analogues by modifying substituents. |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of ligand-protein complexes. nih.gov | Assessment of the stability of the binding of the compound to its target. |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. nih.gov | Early-stage assessment of the drug-likeness of the compound. |

Discovery of New Molecular Targets and Modes of Action for Biological Activity

Benzofuranone derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. zendy.ionih.govnih.gov A key future direction is the identification of the specific molecular targets and the elucidation of the mechanisms of action underlying these activities.

For a compound like this compound, its structural features suggest several potential avenues for biological activity. The presence of the halogenated aromatic ring and the phenyl group could lead to interactions with various biological targets. For instance, benzofuran (B130515) scaffolds have been identified as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and as modulators of receptors like the insulin-like growth factor 1 (IGF-1) receptor. nih.govajrconline.org

Future research will likely involve target identification studies using techniques such as chemical proteomics and affinity-based protein profiling. These methods can help to identify the direct binding partners of this compound in a cellular context, providing valuable insights into its mechanism of action.

Moreover, a deeper understanding of the structure-activity relationships (SAR) is crucial. Systematic modification of the benzofuranone core, including the substituents on the phenyl ring and the benzofuran moiety, will be essential to optimize biological activity and selectivity. mdpi.com For example, SAR studies on benzofuran derivatives have shown that substitutions at the C-2 and C-5 positions can be critical for their cytotoxic activity against cancer cells. mdpi.com

The exploration of benzofuranones as potential inhibitors of enzymes involved in diseases like tuberculosis is also a growing area of research. In silico studies have identified benzofuran-1,3,4-oxadiazole derivatives as potential inhibitors of Mycobacterium tuberculosis polyketide synthase 13. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-3-phenyl-1-benzofuran-2(3H)-one, and how do reaction conditions influence yield and selectivity?

- Methodology : A common approach involves cyclization of substituted precursors under controlled conditions. For example, radical cascade reactions using azodiisobutyronitrile (AIBN) and CuI catalysis (20 mol%) can yield benzofuran-2(3H)-one derivatives, though bulky substituents (e.g., t-Bu) may hinder reactivity . Reaction optimization includes adjusting solvents (e.g., dichloromethane for sulfonation ), temperature (e.g., 273 K for controlled oxidation ), and catalysts (e.g., Cu/B2Pin2 for hydrodifluoroacetylation ). Column chromatography (hexane/ethyl acetate) is often used for purification .

Q. How is the crystal structure of this compound characterized, and what insights do bond parameters provide?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. For benzofuranone analogs, bond lengths such as C=O (1.2018–1.22 Å) and C–O (1.3697–1.3806 Å) are consistent with carbonyl and furan ring systems . Dihedral angles between aromatic rings (e.g., 80.96° in sulfonated derivatives ) reveal steric and electronic effects. Software like Olex2 and SHELXL refines structures .

Q. What spectroscopic techniques validate the purity and structure of this compound?

- Methodology :

- NMR : and NMR identify substituent environments. For example, methyl groups in 5-methyl derivatives resonate at δ 2.10–2.40 ppm, while indole protons appear at δ 7.20–7.80 ppm .

- IR : Carbonyl stretches (C=O) at 1700–1750 cm confirm lactone formation .

- HRMS : Exact mass analysis (e.g., [M+H]) validates molecular formulas .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl) influence the reactivity of benzofuran-2(3H)-ones in cross-coupling reactions?

- Methodology : Chlorine’s electron-withdrawing effect activates the benzofuranone core for radical-based reactions. In cross-dehydrogenative coupling (CDC) with toluenes/phenols, di-tert-butyl peroxide (DTBP) generates benzyl/phenoxy radicals, which couple with 3-aryl benzofuran-2(3H)-ones. Solvent polarity (e.g., DCE vs. toluene) and temperature (80–110°C) critically affect regioselectivity .

Q. What mechanistic pathways explain the formation of cyano-containing benzofuran-2(3H)-ones from para-quinone methides (p-QMs)?

- Methodology : Radical 1,6-conjugate addition to p-QMs initiates cascade reactions. AIBN-derived cyanoalkyl radicals add to the p-QM, followed by C(aryl)–C(t-Bu) bond cleavage and cyclization. Copper catalysts (e.g., CuI) facilitate α-cyanoalkylation, but steric hindrance from methyl/isopropyl groups halts progression .

Q. How can computational modeling predict the biological interactions of this compound with enzyme targets?

- Methodology :

- Docking studies : Software like AutoDock Vina simulates binding to enzymes (e.g., cyclooxygenase or kinase targets). The chloro-phenyl moiety may occupy hydrophobic pockets, while the lactone oxygen forms hydrogen bonds .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. RMSD/RMSF analyses quantify conformational changes .

Q. What strategies resolve contradictions in reported bioactivity data for benzofuran-2(3H)-one derivatives?

- Methodology :

- Meta-analysis : Compare IC values across studies, controlling for assay conditions (e.g., cell lines, incubation time). For example, antiplatelet activity varies with substituent position (3- vs. 5-substitution) .

- SAR studies : Systematically modify substituents (e.g., Cl → F or CH) to isolate electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.